molecular formula C14H13N3O4S B14513731 4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate CAS No. 62564-62-9

4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate

Cat. No.: B14513731
CAS No.: 62564-62-9
M. Wt: 319.34 g/mol
InChI Key: SHHVNEFMCGSJPC-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate is a complex organic compound that features a benzothiazole ring fused with an imidazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate is unique due to its combined benzothiazole and imidazolidinone structures, which confer specific chemical and biological properties. This combination allows for a broader range of applications compared to compounds with only one of these structures .

Properties

CAS No.

62564-62-9

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl] acetate

InChI

InChI=1S/C14H13N3O4S/c1-8(18)21-14(12(19)16(2)13(20)17(14)3)11-15-9-6-4-5-7-10(9)22-11/h4-7H,1-3H3

InChI Key

SHHVNEFMCGSJPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C(=O)N(C(=O)N1C)C)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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